![molecular formula C26H26O4 B570653 Monoacylglycerol Lipase Inhibitor 21](/img/structure/B570653.png)
Monoacylglycerol Lipase Inhibitor 21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoacylglycerol Lipase Inhibitor 21 is a compound designed to inhibit the activity of monoacylglycerol lipase, an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This enzyme plays a crucial role in the metabolism of 2-arachidonoylglycerol, an endocannabinoid involved in various physiological processes, including pain sensation, inflammation, and neuroprotection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Monoacylglycerol Lipase Inhibitor 21 typically involves the preparation of benzylpiperidine derivativesCommon reagents used in these reactions include benzyl halides and piperidine derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products .
化学反应分析
Types of Reactions
Monoacylglycerol Lipase Inhibitor 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where benzyl groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Benzyl halides and piperidine derivatives are typical reagents.
Major Products
The major products formed from these reactions include various benzylpiperidine derivatives, which retain the inhibitory activity against monoacylglycerol lipase .
科学研究应用
Pain Management
Monoacylglycerol Lipase Inhibitor 21 has shown promise in alleviating pain through its action on the endocannabinoid system. By increasing levels of 2-arachidonoylglycerol, it enhances analgesic effects without significant psychoactive side effects typically associated with cannabinoid receptor agonists. Studies indicate that MAGL inhibition can provide effective pain relief in models of neuropathic pain and inflammatory pain .
Neuroprotection
Research has demonstrated that MAGL inhibitors can protect against neurodegenerative conditions. For instance, studies involving animal models of Alzheimer's disease show that MAGL inhibition reduces the accumulation of beta-amyloid plaques and improves cognitive functions . Additionally, chronic administration of this compound has been linked to enhanced synaptic plasticity and memory improvement in models of Down syndrome .
Anti-Inflammatory Effects
MAGL inhibitors have been shown to exert anti-inflammatory effects in various models of inflammation. For example, this compound has been effective in reducing liver inflammation caused by ischemia-reperfusion injury and in models of acute lung injury by decreasing inflammatory cytokine levels and neutrophil infiltration . This positions it as a potential therapeutic agent for treating inflammatory diseases.
Cancer Treatment
Recent studies have explored the role of MAGL inhibitors in cancer therapy. This compound has been shown to inhibit cancer cell metastasis through a cannabinoid receptor-dependent mechanism. Specifically, it has demonstrated efficacy in reducing lung cancer cell invasion and metastasis in animal models . This suggests that targeting MAGL could be a novel approach in cancer treatment strategies.
Summary Table of Applications
Application Area | Mechanism | Evidence/Case Studies |
---|---|---|
Pain Management | Increases 2-arachidonoylglycerol levels | Effective in neuropathic and inflammatory pain models |
Neuroprotection | Reduces amyloid accumulation; enhances cognition | Improved memory and synaptic function in Down syndrome models |
Anti-Inflammatory | Decreases cytokines and neutrophil infiltration | Effective in liver injury and lung inflammation models |
Cancer Treatment | Inhibits metastasis via cannabinoid receptors | Reduced lung cancer cell invasion in animal studies |
作用机制
Monoacylglycerol Lipase Inhibitor 21 exerts its effects by binding to the active site of monoacylglycerol lipase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of 2-arachidonoylglycerol, leading to increased levels of this endocannabinoid. The elevated levels of 2-arachidonoylglycerol activate cannabinoid receptors, which are involved in modulating pain, inflammation, and neuroprotection .
相似化合物的比较
Similar Compounds
JZL184: A potent and selective inhibitor of monoacylglycerol lipase, used in various preclinical studies.
Uniqueness
Monoacylglycerol Lipase Inhibitor 21 is unique due to its specific binding affinity and selectivity for monoacylglycerol lipase. Unlike some other inhibitors, it offers a balanced profile of potency and selectivity, making it a valuable tool for both research and therapeutic applications .
生物活性
Monoacylglycerol Lipase Inhibitor 21 (MAGL Inhibitor 21) is a compound that has garnered attention due to its role in modulating the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL). This enzyme is crucial for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid involved in various physiological processes. The inhibition of MAGL can lead to increased levels of 2-AG, which has implications for therapeutic strategies in pain management, inflammation, and cancer treatment.
MAGL is a serine hydrolase that catalyzes the hydrolysis of monoacylglycerols into free fatty acids and glycerol. Specifically, it hydrolyzes 2-AG into arachidonic acid, which can subsequently be converted into pro-inflammatory mediators. By inhibiting MAGL, compounds like MAGL Inhibitor 21 can increase the availability of 2-AG, enhancing its signaling through cannabinoid receptors CB1 and CB2 .
Key Properties
- Inhibition Type : Reversible
- Inhibition Constant (Ki) : 0.4 μM for MAGL .
- Selectivity : Demonstrates selectivity over other serine hydrolases involved in lipid metabolism .
Biological Effects
The biological activity of MAGL Inhibitor 21 has been investigated through various studies, highlighting its potential therapeutic applications:
- Pain Management : Studies have shown that inhibition of MAGL can lead to antinociceptive effects without the psychoactive side effects typically associated with CB1 receptor activation. For instance, LEI-515, a related MAGL inhibitor, demonstrated efficacy in reducing neuropathic pain without activating CB1 receptors .
- Anti-inflammatory Effects : The compound has been observed to attenuate inflammation in models of acute liver injury and other inflammatory conditions by increasing peripheral levels of 2-AG, which exerts anti-inflammatory effects through CB2 receptor activation .
- Cancer Metastasis : Research indicates that MAGL inhibitors can suppress cancer cell metastasis. For example, JZL184, another MAGL inhibitor, was shown to reduce lung cancer cell invasion in vitro and in vivo by modulating the endocannabinoid system .
Table 1: Summary of Biological Activities
Case Study: Neuropathic Pain Relief
A study utilizing LEI-515 demonstrated significant reductions in chemotherapy-induced neuropathic pain in mice. The antinociceptive effect was specifically blocked by CB2 antagonists, indicating a targeted mechanism that avoids common side effects associated with central CB1 activation .
Case Study: Liver Injury Model
In a model of CCl₄-induced acute liver injury, LEI-515 not only increased peripheral 2-AG levels but also reduced markers of liver damage and inflammation. This suggests that peripheral MAGL inhibition may provide a safer alternative for treating conditions linked to inflammation and oxidative stress .
属性
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 6-(4-phenylphenyl)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O4/c27-26(28-18-21-13-16-24-25(17-21)30-19-29-24)10-6-1-3-7-20-11-14-23(15-12-20)22-8-4-2-5-9-22/h2,4-5,8-9,11-17H,1,3,6-7,10,18-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJKVGCIWVHQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)CCCCCC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。